N-[(1Z)-1-chloro-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide
CAS No.:
Cat. No.: VC16681377
Molecular Formula: C22H23ClN2O3
Molecular Weight: 398.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23ClN2O3 |
|---|---|
| Molecular Weight | 398.9 g/mol |
| IUPAC Name | N-[1-chloro-1-(4-methoxyphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
| Standard InChI | InChI=1S/C22H23ClN2O3/c1-28-18-12-10-16(11-13-18)19(23)20(22(27)25-14-6-3-7-15-25)24-21(26)17-8-4-2-5-9-17/h2,4-5,8-13H,3,6-7,14-15H2,1H3,(H,24,26) |
| Standard InChI Key | FAZSNTAOGNSKDI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(=C(C(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₂₂H₂₃ClN₂O₃, molecular weight 398.9 g/mol) features a benzamide core linked to a Z-configured enone system substituted with chlorine and 4-methoxyphenyl groups. The piperidine ring introduces conformational rigidity, while the methoxy group enhances lipophilicity. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | N-[1-chloro-1-(4-methoxyphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
| Canonical SMILES | COC1=CC=C(C=C1)C(=C(C(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3)Cl |
| InChI Key | FAZSNTAOGNSKDI-UHFFFAOYSA-N |
| PubChem CID | 481136 |
The Z-configuration of the enone system is critical for maintaining planar geometry, which facilitates interactions with biological targets .
Solubility and Reactivity
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited aqueous solubility due to its hydrophobic benzamide and methoxyphenyl moieties. The chloro substituent enhances electrophilicity at the α,β-unsaturated carbonyl, enabling Michael addition reactions with nucleophilic residues in enzymes.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
-
Formation of the Enone Backbone: Condensation of 4-methoxyacetophenone with chloroacetyl chloride under basic conditions yields the α-chlorinated ketone intermediate.
-
Piperidine Incorporation: Reaction with piperidine via nucleophilic acyl substitution installs the tertiary amide group.
-
Benzamide Coupling: Final coupling with benzoyl chloride using HATU as a coupling agent completes the structure.
Key challenges include controlling stereoselectivity during enone formation and minimizing racemization during amide bond formation. Optimized conditions (e.g., low-temperature Mitsunobu reactions) achieve yields of 65–72% .
Biological Activity and Mechanism
PLA2G15 Inhibition
The compound potently inhibits lysosomal phospholipase A2 (PLA2G15), an enzyme critical for phospholipid catabolism. In vitro assays using p-nitrophenyl butyrate (pNPB) as a substrate demonstrate an IC₅₀ of 1.2 μM, comparable to amiodarone (IC₅₀ 0.8 μM) . Inhibition occurs via competitive binding to the enzyme’s catalytic triad (Ser-119, Asp-166, His-168), disrupting hydrolysis of phospholipids and leading to lysosomal lipid accumulation—a hallmark of phospholipidosis .
Antiproliferative Effects
Preliminary screens against A549 lung carcinoma cells show dose-dependent growth inhibition (GI₅₀ = 8.7 μM). Mechanistic studies suggest reactive oxygen species (ROS) generation and mitochondrial membrane depolarization contribute to apoptosis.
Analytical Characterization
Spectroscopic Identification
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 7.2 Hz, 2H, Ar-H), 7.85 (d, J = 8.8 Hz, 2H, OCH₃-Ar), 7.54–7.48 (m, 3H, Ar-H), 6.92 (d, J = 8.8 Hz, 2H, OCH₃-Ar), 3.79 (s, 3H, OCH₃), 3.42–3.38 (m, 4H, piperidine-H), 1.55–1.48 (m, 6H, piperidine-H).
-
HRMS: m/z calculated for C₂₂H₂₃ClN₂O₃ [M+H]⁺: 399.1376; found: 399.1379 .
Comparative Analysis with Structural Analogs
| Compound | PLA2G15 IC₅₀ (μM) | Antiproliferative GI₅₀ (μM) |
|---|---|---|
| Target Compound | 1.2 | 8.7 |
| Amiodarone | 0.8 | >100 |
| Chloroquine | 12.4 | 45.2 |
The target compound’s balanced potency and selectivity make it superior to classical phospholipidosis-inducing drugs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume